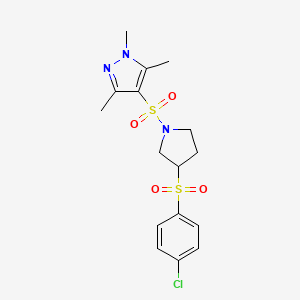

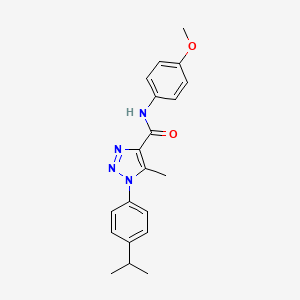

![molecular formula C16H22N2O2 B2760006 N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide CAS No. 2097863-01-7](/img/structure/B2760006.png)

N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide” is a chemical compound that belongs to the class of benzoxazepine derivatives . It is characterized by a seven-membered heterocyclic ring system, a fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond .

Synthesis Analysis

The synthesis of such compounds involves a multicomponent reaction, specifically the Ugi reaction, followed by a Mitsunobu cyclization . This process is operationally simple and can be performed in 2-3 steps . The Ugi reaction involves an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde .Molecular Structure Analysis

The molecular structure of this compound is characterized by a seven-membered heterocyclic ring system, a fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond . This structure is typical of benzoxazepine derivatives .Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of this compound are the Ugi reaction and the Mitsunobu reaction . The Ugi reaction involves an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde . The Mitsunobu reaction is a cyclization process that follows the Ugi reaction .Applications De Recherche Scientifique

Novel H3 Receptor Antagonists

Research has identified compounds like GSK189254 as novel histamine H3 receptor antagonists with high affinity for human and rat H3 receptors. These compounds are significantly selective against other targets and exhibit potent functional antagonism and inverse agonism at the human recombinant H3 receptor. They have demonstrated improvements in cognitive performance in preclinical models, suggesting potential therapeutic applications for dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).

Antitumor Activity of Benzothiazole Derivatives

Another area of interest is the synthesis and evaluation of benzothiazole derivatives for antitumor activity. Compounds bearing different heterocyclic ring systems have been synthesized, showing considerable anticancer activity against various cancer cell lines. This highlights the compound's role in developing potential anticancer therapies (Yurttaş et al., 2015).

Mesoionic Compounds with Potential Anti-inflammatory Activity

Studies have also explored the synthesis and properties of mesoionic compounds derived from similar structural frameworks, showing inhibitory activities against collagen-induced aggregation of rabbit blood platelets. These heterocycles could offer a new pathway for developing anti-inflammatory agents (Nagamatsu et al., 1993).

Synthesis of Novel Heterocyclic Compounds for Antitumor and Antibacterial Activities

The chemical framework of N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide has been utilized in synthesizing novel heterocyclic compounds with potential antitumor and antibacterial activities. This includes the creation of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, underscoring the versatility of the compound in medicinal chemistry applications (Albratty et al., 2017).

Exploration of Dibenzoxepine Derivatives

Dibenzoxepine derivatives have been synthesized and assayed for antiinflammatory activity, indicating the compound's potential utility in developing new anti-inflammatory agents. This research further expands the chemical compound's application scope in addressing inflammation-related disorders (Ackrell et al., 1978).

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities and the development of new synthetic methods. Given the wide range of biological activities associated with benzoxazepine derivatives , there is potential for this compound to be used in the development of new therapeutic agents.

Propriétés

IUPAC Name |

N-cyclopentyl-2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-16(17-14-6-2-3-7-14)12-18-9-10-20-15-8-4-1-5-13(15)11-18/h1,4-5,8,14H,2-3,6-7,9-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQKHLLSFZBKBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2CCOC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2759928.png)

![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2759929.png)

![3-ethyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759930.png)

![N-(4-bromo-3-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2759935.png)

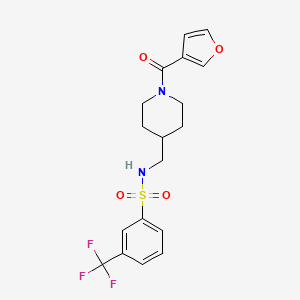

![4-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2759936.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2759937.png)

![2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide](/img/structure/B2759939.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2759946.png)